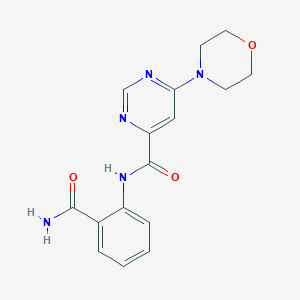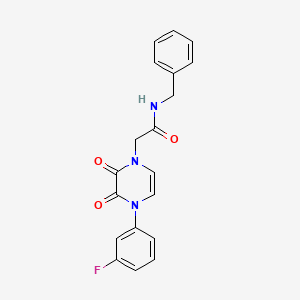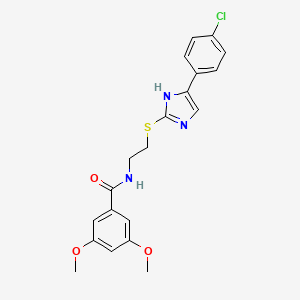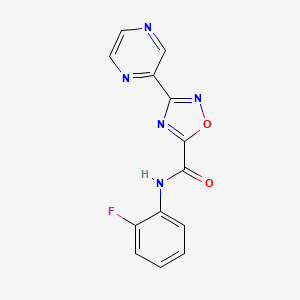
N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings would likely contribute to the compound’s three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur . The presence of the pyrimidine and morpholine rings could potentially influence the compound’s reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel compounds including morpholine substituted dihydropyrimidone carboxamides have been synthesized and characterized, demonstrating significant antimicrobial activity against various bacteria and fungi, with specific compounds showing potent anti-bacterial properties (Devarasetty et al., 2019).
- Another study focused on the synthesis, crystal structure, and DFT study of a compound with a dimorpholinopyrido[2,3-d]pyrimidin-6-yl moiety. The compound's structure was confirmed using X-ray diffraction and DFT calculations, showing consistency between experimental and theoretical data (Zhou et al., 2021).
Antimicrobial and Antitumor Applications
- Research into the antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives indicates that these compounds, including those with morpholine substitutions, have good to excellent activity against a range of pathogens (Devarasetty et al., 2019).
- The potential antitumor activity of phenylquinoline-8-carboxamides and related minimal DNA-intercalating agents has been explored, with certain derivatives showing promising results in leukemia and solid tumor models. These studies highlight the role of specific structural features in their biological activity and the importance of DNA intercalation in their mechanism of action (Atwell et al., 1989).
Chemical Reactivity and Biological Evaluation
- The reactivity of novel compounds derived from N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide in biological systems has been investigated, with studies on their interactions with cellular targets and potential applications in treating diseases like cancer (Lu et al., 2021).
- Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds has shown potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory activities and demonstrated significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
Compounds with similar structures have been shown to bind with high affinity to multiple receptors . This binding can lead to a variety of biochemical changes within the cell, depending on the specific receptor and cell type involved.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of pathways, including amino acid biosynthesis and catabolism , and the degradation of cyclic tetrapyrroles . The compound may also be involved in the synthesis of carbamoyl phosphate .
Pharmacokinetics
Similar compounds have been shown to have moderate binding to plasma proteins , which can impact their bioavailability
Result of Action
Similar compounds have been shown to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Similar compounds have been shown to be relatively stable under a variety of conditions
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c17-15(22)11-3-1-2-4-12(11)20-16(23)13-9-14(19-10-18-13)21-5-7-24-8-6-21/h1-4,9-10H,5-8H2,(H2,17,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBJLOZFGMAPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)
![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2757896.png)

![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)
![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)


![N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2757906.png)


![1-(2-Ethoxyphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2757914.png)